N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (C₁₇H₁₆N₂O₃, MW 296.32) is a hexahydroquinoline-3-carboxamide derivative with an N-benzyl substitution pattern distinct from N-phenyl, N-cyclopentyl, and 1-benzyl-4-hydroxy positional isomers. This specific scaffold offers an intermediate clogP (~1.22) that balances brain penetration and solubility, making it suitable for CNS drug discovery and antimycobacterial screening. Unlike generic hexahydroquinoline analogs, this N-benzyl variant provides unique pharmacophoric properties for probing allosteric network pharmacology and systematic SAR studies. Ensure target selectivity by choosing the correct positional isomer for your research.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B4624044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C(=O)N2)C(=O)NCC3=CC=CC=C3)C(=O)C1
InChIInChI=1S/C17H16N2O3/c20-15-8-4-7-14-12(15)9-13(17(22)19-14)16(21)18-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,18,21)(H,19,22)
InChIKeyPHBNQSLPYIMACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: What Distinguishes This Hexahydroquinoline-3-Carboxamide Scaffold from Its Closest Analogs


N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (C₁₇H₁₆N₂O₃, MW 296.32) is a member of the hexahydroquinoline-3-carboxamide class, a scaffold recognized for diverse biological activities including kinase inhibition, GPCR modulation, and antimicrobial effects . The compound is characterized by a fully saturated cyclohexene ring fused to a 2,5-dioxo-1,2-dihydroquinoline core and a benzyl group attached to the 3-position carboxamide nitrogen. This N-benzyl substitution pattern is structurally distinct from N-phenyl, N-cyclopentyl, and 1-benzyl-4-hydroxy positional isomers, each of which displays different target engagement profiles [1].

Why N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Cannot Be Replaced by Common In-Class Analogs


Within the hexahydroquinoline-3-carboxamide family, even minor modifications at the amide nitrogen profoundly alter pharmacological selectivity and potency. For example, the N-phenyl analog is associated with EGFR/HER2 kinase inhibition, while the N-(o-tolyl) derivative acts as an FFA3 receptor PAM-agonist, and the 1-benzyl-4-hydroxy positional isomer exhibits antitubercular activity [1]. The N-benzyl variant uniquely combines a flexible benzyl side chain with a fully oxidized 2,5-dioxo core, a substitution pattern that is absent from both the 1-benzyl-4-hydroxy series and the N-cyclopentyl or N-phenyl congeners. Generic substitution based solely on the hexahydroquinoline core ignores these critical pharmacophoric distinctions, risking loss of target selectivity and unanticipated off-target effects [2].

Quantitative Evidence Comparing N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide to Its Closest Structural Analogs


N-Benzyl vs. N-Phenyl Substitution: Impact on AChE Inhibitory Potency in the 2,5-Dioxo-Hexahydroquinoline Series

The N-benzyl derivative is structurally positioned within a series of 2,5-dioxo-hexahydroquinoline-3-carboxamides evaluated for AChE inhibition. The reference compound 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (unsubstituted amide) serves as a baseline. In a parallel series, and most notably for the compound with a flexible benzyl substitution pattern (compound 7 in the reference study), an IC₅₀ of 7 nM was achieved, surpassing the positive control donepezil (IC₅₀ ≈10 nM). While direct IC₅₀ data for the N-benzyl variant is not published in that specific study, the N-benzyl group imparts increased lipophilicity (clogP ≈1.22 vs. ≈0.5 for the unsubstituted amide) that is predicted to enhance blood-brain barrier penetration and target engagement compared to the N-phenyl analog (clogP ≈1.8), which may exhibit higher non-specific protein binding. The N-benzyl compound thus occupies an intermediate lipophilicity range favorable for CNS drug discovery [1].

Acetylcholinesterase inhibition Alzheimer's disease neurodegeneration

Distinct Antitubercular Activity Profile: N-Benzyl-2,5-dioxo vs. 1-Benzyl-4-hydroxy Positional Isomers

The 1-benzyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide positional isomer series has demonstrated active inhibition of Mycobacterium tuberculosis H37Rv growth at low concentrations [1]. In contrast, the N-benzyl-2,5-dioxo derivative lacks the 4-hydroxy hydrogen-bond donor and possesses a different electronic distribution due to the second carbonyl at position 5. This structural divergence implies a distinct mechanism-of-action profile. While quantitative MIC data for the N-benzyl-2,5-dioxo compound against M. tuberculosis are not publicly available, the positional isomer comparison underscores that the benzyl group attachment point (amide nitrogen vs. position 1) critically determines antimycobacterial pharmacophore recognition.

Antitubercular activity Mycobacterium tuberculosis Positional isomer comparison

HIV-1 Integrase–LEDGF/p75 Interaction Inhibition: N-Benzyl vs. N-(4-Chlorophenyl)-7,7-dimethyl Analogs

Virtual screening identified N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a promising HIV-1 IN-LEDGF/p75 interaction disruptor . Synthesized N-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamides in yields of 71–85% were non-toxic in MT4 cells at 100 µM and evaluated at a single dose of 100 µM in infected MT4 cells. The N-benzyl variant, lacking the 4-chlorophenyl and 7,7-dimethyl substitutions, presents a simpler scaffold that may serve as a core for further optimization or as a tool compound to probe the minimal pharmacophore required for LEDGF/p75 displacement.

HIV-1 integrase LEDGF/p75 antiviral activity

FFA3 Receptor Modulation: Selectivity Implications of N-Benzyl vs. N-(o-Tolyl) Substitution

Within the hexahydroquinolone-3-carboxamide series, 4-(furan-2-yl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide acts as a selective and moderately potent FFA3 PAM-agonist [1]. Small chemical modifications within this series resulted in compounds with completely different allosteric properties, including negative allosteric modulation or loss of activity. The N-benzyl derivative, with its distinct benzyl substitution, is expected to diverge pharmacologically from the o-tolyl derivative, potentially offering a different allosteric bias or receptor selectivity profile. Direct FFA3 activity data for the N-benzyl compound are needed to confirm this prediction.

Free fatty acid receptor 3 GPCR allosteric modulation metabolic disease

Recommended Application Scenarios for N-Benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring AChE Inhibitors with Optimized Lipophilicity

Utilize N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a scaffold with an intermediate clogP (~1.22) that balances brain penetration and solubility, based on SAR evidence from the 2,5-dioxo-hexahydroquinoline series showing low nanomolar AChE inhibition for structurally related compounds. The N-benzyl derivative is positioned between the more lipophilic N-phenyl analog and the polar unsubstituted amide, offering a favorable CNS drug-like profile [1].

Antitubercular Pharmacophore Mapping Using Positional Isomer Pairs

Employ the N-benzyl-2,5-dioxo isomer alongside the 1-benzyl-4-hydroxy positional isomer in head-to-head antimycobacterial screening to define the pharmacophoric requirements for M. tuberculosis H37Rv growth inhibition. The distinct hydrogen-bonding patterns and electronic distributions enable systematic investigation of structure–activity relationships [2].

HIV-1 Integrase–LEDGF/p75 Interaction Probing with a Minimal Core Scaffold

Use N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a simplified core for exploring the minimal structural requirements for HIV-1 IN-LEDGF/p75 disruption, as the more potent N-(4-chlorophenyl)-7,7-dimethyl analog has demonstrated non-toxicity at 100 µM in MT4 cells. The N-benzyl derivative allows systematic addition of substituents to establish definitive SAR .

FFA3 Allosteric Modulator Screening Libraries

Incorporate N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide into focused screening sets for FFA3 receptor allosteric modulation, where the hexahydroquinoline core has yielded PAM-agonists, negative allosteric modulators, and compounds with combined binding cooperativity. The N-benzyl substitution provides a distinct chemotype for probing allosteric network pharmacology [3].

Quote Request

Request a Quote for N-benzyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.